6-Chlorobenzofuran-3-yl acetate

CNS drug discovery blood-brain barrier permeability physicochemical property optimization

6-Chlorobenzofuran-3-yl acetate (CAS 872191-28-1, molecular formula C₁₀H₇ClO₃, MW 210.61 g/mol) is a halogenated benzofuran enol ester, formally the O-acetyl derivative of 6-chlorobenzofuran-3-ol. The compound features a chlorine substituent at the 6-position of the fused benzene–furan bicyclic core and an acetate ester at C-3.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
Cat. No. B15213799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzofuran-3-yl acetate
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESCC(=O)OC1=COC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H7ClO3/c1-6(12)14-10-5-13-9-4-7(11)2-3-8(9)10/h2-5H,1H3
InChIKeyZXHZZTIMZRGAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzofuran-3-yl acetate (CAS 872191-28-1): A Regiospecific Halogenated Benzofuran Enol Ester for Medicinal Chemistry and Fragment-Based Design


6-Chlorobenzofuran-3-yl acetate (CAS 872191-28-1, molecular formula C₁₀H₇ClO₃, MW 210.61 g/mol) is a halogenated benzofuran enol ester, formally the O-acetyl derivative of 6-chlorobenzofuran-3-ol [1]. The compound features a chlorine substituent at the 6-position of the fused benzene–furan bicyclic core and an acetate ester at C-3. Computed physicochemical properties include XLogP3 = 2.7, topological polar surface area (TPSA) = 39.4 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry, where the enol acetate functionality provides latent reactivity orthogonal to the corresponding carboxylic acid or ketone forms, and the 6-chloro substitution pattern confers distinct electronic and steric properties relative to other regioisomers or halogen analogs [2].

Why 6-Chlorobenzofuran-3-yl acetate Cannot Be Interchanged with Other Benzofuran-3-yl Acetate Analogs


Benzofuran-3-yl acetate derivatives are not fungible building blocks. The position and identity of substituents on the benzofuran core dictate electronic distribution, dipole moment orientation, steric accessibility, and metabolic vulnerability of downstream drug candidates [1]. Swapping the 6-chloro substituent for a 5-chloro regioisomer alters the spatial trajectory of the halogen relative to the C-3 acetate, which can invert binding poses at hydrophobic enzyme pockets [1]. Replacing the chlorine atom with a larger, more polarizable bromine atom (as in 6-bromobenzofuran-3-yl acetate) shifts lipophilicity upward, modifies halogen-bonding geometry, and can change fragment hit affinity from high µM to low mM range without improving ligand efficiency [2]. Substituting the enol acetate for the free carboxylic acid [(6-chlorobenzofuran-3-yl)acetic acid] eliminates the acetyl protecting group and removes the option for late-stage C-3 deprotection/functionalization strategies. The quantitative evidence below substantiates why each structural feature—chlorine regioposition, halogen identity, and functional group—carries selection-relevant consequences.

6-Chlorobenzofuran-3-yl acetate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation for CNS-Penetrant Chemical Space: 6-Chlorobenzofuran-3-yl acetate vs. Unsubstituted Benzofuran-3-yl acetate

6-Chlorobenzofuran-3-yl acetate (XLogP3 = 2.7) exhibits a +0.34 log-unit increase in computed lipophilicity compared to the unsubstituted benzofuran-3-yl acetate parent scaffold (LogP = 2.36), corresponding to an approximately 2.2-fold higher predicted octanol–water partition coefficient [1] [2]. The 6-chloro substituent contributes an additive Hansch π constant of approximately +0.71 relative to hydrogen, partially offset by the polar acetate ester. This shift places the compound deeper into the CNS-favorable logP window (optimal range ~2–4 for passive BBB penetration) while maintaining a TPSA of 39.4 Ų, well below the 60–70 Ų threshold associated with poor CNS penetration [1]. The parent 6-chlorobenzofuran scaffold independently reports a measured/calculated LogP of ~3.09 with TPSA 13.14 Ų, reinforcing the lipophilic contribution of the chlorine atom [3]. For CNS-targeted fragment elaboration or kinase inhibitor programs requiring balanced permeability, this incremental lipophilicity gain reduces the need for additional lipophilic substituents downstream, preserving ligand efficiency.

CNS drug discovery blood-brain barrier permeability physicochemical property optimization

Regioisomeric Differentiation: Why 6-Chloro Substitution Is Not Interchangeable with 5-Chloro on the Benzofuran Core

The position of chlorine substitution on the benzofuran ring system is a non-negotiable determinant of biological target engagement. Systematic SAR analyses of chlorinated dibenzofurans demonstrate that the relative contribution of chlorine position to molecular activity follows the rank order: C-3 (or C-7) > C-2 (or C-8) > C-4 (or C-6) > C-1 (or C-9) [1]. In benzofuran-based acetylcholinesterase (AChE) inhibitor series, the presence of chlorine at specific ring positions produces divergent outcomes: compounds bearing chlorine on the benzofuran ring (compounds 3n–p) showed markedly reduced AChE inhibitory activity compared to non-chlorinated or methoxy-substituted analogs, where active compounds exhibited IC₅₀ values of 0.98–54 µM (donepezil reference IC₅₀ = 0.12 µM) [2]. The 6-chloro substitution pattern places the electron-withdrawing chlorine atom at the position para to the furan oxygen and meta to the C-3 acetate, creating an electronic push–pull system that is geometrically distinct from 5-chloro substitution (para to C-3, ortho to furan oxygen). This differential electronic topology affects both the reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald–Hartwig) and the molecular recognition by biological targets [3].

regioisomer selectivity structure–activity relationship medicinal chemistry building blocks

Functional Group Orthogonality: Enol Acetate Latency vs. Free Carboxylic Acid in Downstream Derivatization

6-Chlorobenzofuran-3-yl acetate provides a masked (protected) enol form of 6-chlorobenzofuran-3(2H)-one, offering synthetic orthogonality not available from the corresponding carboxylic acid analog, (6-chlorobenzofuran-3-yl)acetic acid (CAS 947012-80-8) [1]. Transition-metal-free one-pot syntheses accessing 6-chlorobenzofuran-3-yl analogues proceed via nucleophilic aromatic substitution (SNAr) of 4-chloro-2-fluorobenzonitrile with α-hydroxyketones, followed by in situ cyclization and acetylation, achieving yields of 56–90% depending on substituent electronic effects . Specifically, using Cs₂CO₃ in DMSO at room temperature, 6-chloro-3-acetylbenzofuran is obtained in 80% yield, with strong electron-withdrawing groups (–NO₂, –CF₃) enhancing cyclization efficiency. In contrast, the carboxylic acid analog requires separate hydrolysis steps and offers different reactivity (amide coupling, esterification) incompatible with the enol acetate's ability to undergo selective deprotection under mild basic or enzymatic conditions to unmask the 3-OH group for subsequent O-alkylation or glycosylation . The acetate ester also serves as a traceless directing group for regioselective electrophilic aromatic substitution at C-4 of the benzofuran ring when using N-bromosuccinimide in polar solvents, a transformation reported for the 6-methyl analog that is precluded with the free acid .

protecting group strategy synthetic intermediate enol ester reactivity late-stage functionalization

Halogen-Dependent Fragment Hit Affinity: 6-Chloro vs. 6-Bromo in Benzofuran-3-yl Systems

Fragment-based screening against Escherichia coli DsbA (a validated antib virulence target) identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit with high mM binding affinity [1]. X-ray crystallography (PDB 6POI) confirmed that the 6-bromo substituent occupies a hydrophobic groove adjacent to the catalytic disulfide of EcDsbA, with the bromine atom engaging in halogen-bonding interactions [1]. The 6-chloro analog, while not directly screened in this study, is predicted to exhibit altered binding thermodynamics: chlorine is less polarizable than bromine (Cl polarizability ~2.18 ų vs. Br ~3.05 ų), forms shorter and more directional halogen bonds (C–Cl···O optimal distance ~3.0 Å vs. C–Br···O ~3.1 Å), and contributes lower lipophilicity (Hansen π: Cl +0.71 vs. Br +0.86) [2]. For medicinal chemistry teams performing fragment elaboration, the 6-chloro variant offers a starting point with reduced molecular weight (210.61 vs. ~255 g/mol for 6-bromo analog), better ligand efficiency potential, and distinct halogen-bonding geometry that may achieve selectivity advantages over the bromo hit in certain hydrophobic pockets [2]. The commercial availability of 6-chlorobenzofuran-3-yl acetate at 97% purity with batch-specific QC (NMR, HPLC, GC) further supports its use as a reliable fragment elaboration starting material .

fragment-based drug discovery halogen bonding DsbA inhibitor antivirulence target

Optimal Scientific and Industrial Application Scenarios for 6-Chlorobenzofuran-3-yl acetate Based on Quantitative Evidence


CNS-Targeted Fragment Library Design Requiring Pre-Optimized Lipophilicity

The +0.34 log-unit lipophilicity gain of 6-chlorobenzofuran-3-yl acetate (XLogP3 = 2.7) over unsubstituted benzofuran-3-yl acetate (LogP = 2.36) positions this compound as a superior starting fragment for CNS drug discovery programs [1]. Its XLogP3 falls within the optimal range for passive blood–brain barrier penetration while maintaining TPSA (39.4 Ų) well below the 60 Ų CNS exclusion threshold. Fragment libraries constructed with this scaffold reduce the need for subsequent lipophilicity-boosting substituents, preserving ligand efficiency metrics. Medicinal chemistry teams targeting GPCRs, ion channels, or kinases with CNS exposure requirements should prioritize this compound over the non-chlorinated parent when designing initial screening decks [1] [2].

Fragment Elaboration Against Hydrophobic Enzyme Pockets with Halogen-Bonding Opportunities

Structural biology data from the 6-bromo analog (PDB 6POI) confirms that the C-6 halogen of benzofuran-3-yl systems engages a hydrophobic groove adjacent to the catalytic disulfide of the antib virulence target EcDsbA [3]. The 6-chloro variant offers a lower-molecular-weight (210.61 vs. ~255 Da), lower-lipophilicity starting point with distinct C–Cl···O halogen-bonding geometry (~3.0 Å optimal distance) compared to C–Br (~3.1 Å). Fragment-to-lead campaigns targeting DsbA orthologs, or other enzymes with halogen-accepting hydrophobic pockets (e.g., CK2α, where benzofuran inhibitors achieve submicromolar IC₅₀ values), can exploit the 6-chloro substitution for affinity optimization while preserving greaterproperty headroom for lead development [3] [4].

Late-Stage Functionalization via Enol Acetate Deprotection Cascades

The enol acetate group in 6-chlorobenzofuran-3-yl acetate serves as a masked 3-OH/ketone, enabling synthetic strategies that are inaccessible with the corresponding (6-chlorobenzofuran-3-yl)acetic acid . Transition-metal-free one-pot assembly yields of up to 80% have been demonstrated for 6-chloro-3-acetylbenzofuran, and the acetate directs regioselective electrophilic bromination at C-4 . Programs requiring O-glycosylation, O-alkylation, or sequential deprotection–functionalization at the benzofuran C-3 position should select this enol acetate over the free acid or ketone forms to access a broader chemical space in later synthetic stages .

Building Block for 5-HT₁A / Serotonin Transporter Dual Pharmacophore Ligands

Patent and literature evidence demonstrates that benzofuran derivatives bearing the 6-chloro substitution and an ethyl/alkyl spacer at C-3 have been evaluated as dual serotonin transporter (SERT) and 5-HT₁A receptor ligands . The 6-chlorobenzofuran-3-yl ethyl fragment appears in compounds with measured affinity at these CNS targets (BindingDB entry BDBM50306484, Ki data for rat SERT) [5]. For neuroscience programs developing agents for depression or anxiety disorders, 6-chlorobenzofuran-3-yl acetate provides a validated synthetic entry point to this pharmacophore class, with the enol acetate enabling flexible linker attachment strategies that the acid or alcohol analogs do not readily permit .

Quote Request

Request a Quote for 6-Chlorobenzofuran-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.